![molecular formula C15H26N2O2 B2410940 N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide CAS No. 2361863-54-7](/img/structure/B2410940.png)
N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide, commonly known as EPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development. EPP belongs to the class of enkephalinase inhibitors, which are compounds that inhibit the breakdown of endogenous opioid peptides such as enkephalins. The inhibition of enkephalinase leads to an increased concentration of enkephalins, which are natural painkillers, in the body. EPP has been shown to have potential therapeutic applications in the treatment of pain, addiction, and depression.
Mecanismo De Acción
The mechanism of action of EPP involves the inhibition of enkephalinase, which is an enzyme that breaks down endogenous opioid peptides such as enkephalins. The inhibition of enkephalinase leads to an increased concentration of enkephalins in the body, which can help alleviate pain. EPP has also been shown to increase the concentration of dopamine and serotonin in the brain, which are neurotransmitters that are associated with mood regulation.
Biochemical and Physiological Effects:
EPP has been shown to have several biochemical and physiological effects. EPP has been shown to increase the concentration of enkephalins in the body, which can help alleviate pain. EPP has also been shown to increase the concentration of dopamine and serotonin in the brain, which are neurotransmitters that are associated with mood regulation. EPP has also been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EPP in lab experiments include its potential therapeutic applications in the treatment of pain, addiction, and depression. EPP has also been shown to be effective in animal models of addiction and depression. The limitations of using EPP in lab experiments include its complex synthesis method and potential toxicity.
Direcciones Futuras
For research on EPP include the development of more efficient synthesis methods, the optimization of EPP for therapeutic applications, and the evaluation of the safety and efficacy of EPP in human clinical trials. EPP may also have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further research is needed to explore these potential applications.
Métodos De Síntesis
The synthesis of EPP is a complex process that involves several steps. The first step involves the reaction of propylpiperidine with acrylonitrile to form a cyanoalkene intermediate. The cyanoalkene intermediate is then reacted with ethylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine intermediate. The amine intermediate is then reacted with ethyl acrylate to form the final product, EPP.
Aplicaciones Científicas De Investigación
EPP has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. EPP has been shown to inhibit the breakdown of enkephalins, which are natural painkillers. This leads to an increased concentration of enkephalins in the body, which can help alleviate pain. EPP has also been shown to have potential applications in the treatment of addiction. EPP has been shown to reduce drug-seeking behavior in animal models of addiction. EPP has also been shown to have potential applications in the treatment of depression. EPP has been shown to increase the concentration of dopamine and serotonin in the brain, which are neurotransmitters that are associated with mood regulation.
Propiedades
IUPAC Name |
N-ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-4-7-13-8-10-17(11-9-13)15(19)12-16(6-3)14(18)5-2/h5,13H,2,4,6-12H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOFTUPNIPXJFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(CC1)C(=O)CN(CC)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

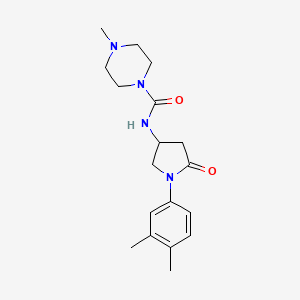
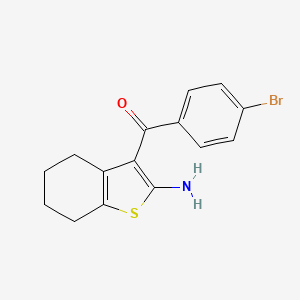
![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)
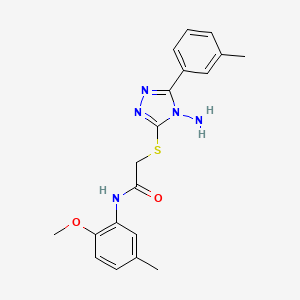
![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410862.png)
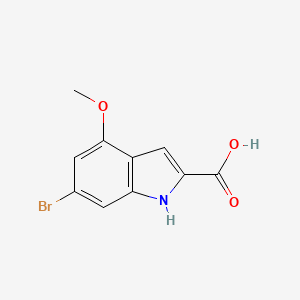
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)
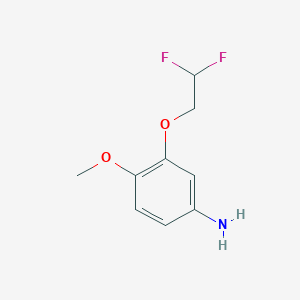
![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)




![(2Z)-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2410878.png)